2-chloro-5-(1H-pyrrol-1-ylmethyl)pyridine
Description
Significance of Pyridine (B92270) and Pyrrole (B145914) Scaffolds in Chemical Biology Research
Both pyridine and pyrrole are fundamental five- and six-membered aromatic heterocycles, respectively, that are integral components of a vast array of biologically active molecules. The pyridine ring, a benzene (B151609) ring in which one CH group is replaced by a nitrogen atom, is a ubiquitous structural motif in numerous pharmaceuticals and natural products. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, enabling it to interact with biological targets such as enzymes and receptors.
Similarly, the pyrrole ring, a five-membered aromatic heterocycle with the formula C₄H₄NH, is a core component of many natural and synthetic compounds with diverse biological activities. It is famously found in the heme prosthetic group of hemoglobin and myoglobin, as well as in chlorophylls (B1240455) and vitamin B12. The pyrrole scaffold's unique electronic properties and its ability to participate in various chemical transformations make it a valuable building block in medicinal chemistry. The combination of these two scaffolds in a single molecule, as seen in 2-chloro-5-(1H-pyrrol-1-ylmethyl)pyridine, suggests a high potential for novel biological activities.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(pyrrol-1-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPCQRQQBMLGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Chloro 5 1h Pyrrol 1 Ylmethyl Pyridine and Analogues
Strategic Approaches to the 2-chloro-5-Substituted Pyridine (B92270) Core
The construction of the 2-chloro-5-substituted pyridine ring is a critical precursor to the target molecule. Various synthetic strategies have been developed, primarily focusing on the efficient and scalable production of the key intermediate, 2-chloro-5-(chloromethyl)pyridine (B46043). These strategies can be broadly categorized into multi-step conversions from readily available precursors like nicotinic acid and more direct chlorination approaches.
2-Chloro-5-(chloromethyl)pyridine is a pivotal intermediate for producing a range of agrochemicals and pharmaceuticals. researchgate.netgoogle.com Its synthesis has been the subject of extensive research to develop economically viable and high-yielding processes.
One established route to 2-chloro-5-(chloromethyl)pyridine involves a sequence of transformations starting from nicotinic acid or its derivatives. A notable five-step process begins with nicotinic acid, converting it through several intermediates to yield the final product.
A documented synthesis pathway proceeds as follows:
Reaction with Phosphorus Pentachloride: Nicotinic acid is reacted with phosphorus pentachloride (PCl₅) to produce 3-(trichloromethyl)pyridine (B3189320).
Alkoxide Reaction: The resulting 3-(trichloromethyl)pyridine is treated with an alkali metal alkoxide to form a pyridine ether acetal (B89532).
Acid Hydrolysis: The pyridine ether acetal undergoes hydrolysis in a dilute aqueous acid to yield 2-pyridone-5-aldehyde.
Hydrogenation: The pyridone aldehyde is then hydrogenated using molecular hydrogen in the presence of a catalyst like Raney nickel to produce 5-(hydroxymethyl)-2-pyridone.
Chlorination: The final step involves reacting 5-(hydroxymethyl)-2-pyridone with a chlorinating agent, such as a mixture of phosphorus pentachloride and phosphorus oxychloride, to afford 2-chloro-5-(chloromethyl)pyridine.
Another multi-step approach utilizes 6-hydroxynicotinic acid as the starting material. This process involves the catalytic hydrogenation of a 6-hydroxynicotinoyl chloride intermediate to 2-hydroxy-5-hydroxymethylpyridine, which is subsequently chlorinated to give the desired 2-chloro-5-(chloromethyl)pyridine. These multi-step syntheses, while effective, can be lengthy and may result in cumulative yield losses over several stages.
| Step | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Nicotinic Acid | PCl₅ | 3-(Trichloromethyl)pyridine |
| 2 | 3-(Trichloromethyl)pyridine | Alkali Metal Alkoxide | Pyridine Ether Acetal |
| 3 | Pyridine Ether Acetal | Dilute Aqueous Acid | 2-Pyridone-5-aldehyde |
| 4 | 2-Pyridone-5-aldehyde | H₂, Hydrogenation Catalyst | 5-(Hydroxymethyl)-2-pyridone |
| 5 | 5-(Hydroxymethyl)-2-pyridone | PCl₅, POCl₃ | 2-chloro-5-(chloromethyl)pyridine |
To improve efficiency and reduce the number of synthetic steps, direct chlorination methods have been developed. These routes typically start from 3-methylpyridine (B133936) (β-picoline) or 2-chloro-5-methylpyridine (B98176).
One approach involves the direct chlorination of 3-methylpyridine with chlorine gas in the presence of a catalyst. scispace.com A two-step process has been disclosed where 3-methylpyridine is first converted to 2-chloro-5-methylpyridine, which is then further chlorinated to 2-chloro-5-(chloromethyl)pyridine. scispace.com Optimization of this second step is crucial to prevent the formation of polychlorinated by-products, such as 2-chloro-5-(dichloromethyl)pyridine (B1297100) and 2-chloro-5-(trichloromethyl)pyridine. google.com
Optimization studies have explored various catalysts and reaction conditions. For instance, a one-step reaction has been developed where 3-methylpyridine is vaporized and mixed with chlorine over a supported palladium chloride catalyst to directly yield 2-chloro-5-(chloromethyl)pyridine. Another method employs liquid-phase chlorination of 3-picoline, using an acidic buffer solution to control the pH, which reportedly reduces the formation of by-products and increases the yield of the target product to around 90%.
| Starting Material | Key Reagents/Catalyst | Phase | Key Conditions | Reported Advantage |
|---|---|---|---|---|
| 3-Methylpyridine | Cl₂, Catalyst | Liquid (Water medium) | 40-60 °C | High reaction selectivity scispace.com |
| 3-Methylpyridine | Cl₂, Supported PdCl₂ catalyst | Gas | Vaporized starting material | One-step reaction |
| 3-Picoline | Cl₂, Initiator | Liquid (Organic solvent) | Acidic buffer (pH 4-5) | Reduced by-products, ~90% yield |
| 2-Chloro-5-methylpyridine | Cl₂, Catalyst | Liquid | 50-60 °C | Purity ≥99% scispace.com |
Modern synthetic chemistry increasingly utilizes continuous flow technology to enhance safety, efficiency, and scalability. The synthesis of 2-chloro-5-(chloromethyl)pyridine has been adapted to this technology. A method has been reported for the continuous preparation of this intermediate using a micro-channel reactor. scispace.com In this process, 2-chloro-5-methylpyridine and chlorine are simultaneously injected into the microreactor for the chlorination reaction. The use of a micro-channel reactor offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity and consistent product quality. scispace.com
The 2-chloro-5-substituted pyridine core allows for various functional group interconversions, enabling the synthesis of a diverse range of analogues. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr). chempanda.com This reactivity is due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged Meisenheimer complex formed as an intermediate during the substitution process. vaia.comnih.gov
Consequently, the 2-chloro group can be displaced by a variety of nucleophiles, including:
O-Nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages.
N-Nucleophiles: Amines and other nitrogen-based nucleophiles can form new C-N bonds.
S-Nucleophiles: Thiolates can be employed to synthesize the corresponding thioethers. For example, the reaction of 2-chloropyridine (B119429) derivatives with glutathione (B108866), catalyzed by glutathione S-transferase, demonstrates the displacement of the chlorine atom. nih.gov
Another common transformation is the oxidation of the pyridine nitrogen to form the corresponding N-oxide. chempanda.comwikipedia.org This functionalization alters the electronic properties of the ring, potentially modifying its reactivity in subsequent reactions.
Synthesis of 2-chloro-5-(chloromethyl)pyridine as a Key Intermediate
Installation of the 1H-Pyrrol-1-ylmethyl Moiety
The final step in the synthesis of the target compound, 2-chloro-5-(1H-pyrrol-1-ylmethyl)pyridine, involves the attachment of the pyrrole (B145914) ring to the pyridine core via a methylene (B1212753) bridge. This is achieved through a nucleophilic substitution reaction using 2-chloro-5-(chloromethyl)pyridine as the electrophile.
The standard and most direct method for this transformation is the N-alkylation of pyrrole. In this reaction, pyrrole is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium hydride (KH), to form the nucleophilic pyrrolide anion. This anion then attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, displacing the chloride ion to form the desired C-N bond.
The reactivity of the chloromethyl group in 2-chloro-5-(chloromethyl)pyridine towards N-nucleophiles is well-established. An analogous reaction involves reacting 2-chloro-5-(chloromethyl)pyridine with potassium phthalimide (B116566) in dimethylformamide (DMF) to produce N-(2-chloro-pyridin-5-ylmethyl)phthalimide in high yield. This demonstrates the facility with which the chloromethyl group undergoes substitution with nitrogen-based nucleophiles.
Pyrrole Ring Formation and N-Substitution Methodologies
The synthesis of the pyrrole-pyridine structure can be approached in two primary ways: by constructing the pyrrole ring onto a pre-existing pyridine fragment or by coupling a pre-formed pyrrole with a pyridine precursor.
Classic methods for pyrrole ring formation, such as the Paal-Knorr synthesis, remain highly relevant. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. acs.org For analogues of the target molecule, this would entail reacting a 1,4-dicarbonyl with an aminomethylpyridine derivative.
More commonly, the synthesis involves the N-substitution of a pre-formed pyrrole ring. The nitrogen atom of pyrrole is moderately acidic and can be deprotonated by a suitable base to form a nucleophilic pyrrolide anion. This anion readily reacts with electrophiles, such as alkyl halides, in an N-alkylation reaction. organic-chemistry.org Common bases used to facilitate this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (B78521) (KOH). organic-chemistry.orgbeilstein-journals.org The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). organic-chemistry.orgbeilstein-journals.org
For instance, the N-alkylation of various N-acidic heterocyclic compounds, including pyrrole and indole, with alkyl halides proceeds efficiently in ionic liquids in the presence of potassium hydroxide. organic-chemistry.org These ionic liquids, such as [Bmim][PF₆] or [Bmim][BF₄], can offer advantages in terms of reaction rate and regioselectivity. organic-chemistry.org
Linker Formation Strategies: Focus on the Methylene Bridge
The formation of the methylene bridge connecting the pyrrole and pyridine rings is a critical step in the synthesis of this compound. This is typically achieved via a nucleophilic substitution reaction where the pyrrolide anion displaces a leaving group on a pyridine-containing electrophile. The key intermediate for this strategy is 2-chloro-5-(halomethyl)pyridine, most commonly 2-chloro-5-(chloromethyl)pyridine.
The synthesis of this crucial intermediate has been accomplished through several routes, as summarized in the table below.
Table 1: Synthetic Routes to 2-chloro-5-(chloromethyl)pyridine
| Starting Material | Reagent(s) | Key Transformation | Reference(s) |
|---|---|---|---|
| 2-chloro-5-(hydroxymethyl)pyridine | Thionyl chloride (SOCl₂) | Conversion of alcohol to chloride | organic-chemistry.org |
| 2-chloro-5-methylpyridine | Chlorine (Cl₂), Initiator | Free-radical chlorination of methyl group | thieme-connect.comrsc.org |
Once 2-chloro-5-(chloromethyl)pyridine is obtained, the final step is the N-alkylation of pyrrole. This reaction involves deprotonating pyrrole with a base like sodium hydride to form the sodium pyrrolide, which then acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion to form the desired methylene bridge. A patent describing a similar process details the reaction of 2-chloro-5-chloromethyl-pyridine with phthalimide in the presence of a base, showcasing the viability of this electrophile in reactions with nitrogen nucleophiles. ijpcbs.com
Green Chemistry Principles in Pyrrole-Pyridine Linkage
Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles can be applied to the synthesis of the pyrrole-pyridine linkage.
One approach involves the use of sustainable solvents and reagents. A recently developed eco-friendly process utilizes propylene (B89431) carbonate, a green solvent, for the N-alkylation of various heterocycles. nih.gov In these reactions, propylene carbonate can serve as both the reagent and the solvent, avoiding the need for genotoxic alkyl halides. nih.gov Another strategy employs ionic liquids as recyclable reaction media for N-alkylation, which can enhance reaction rates and simplify product isolation. organic-chemistry.org
Furthermore, catalyst-free and solvent-free methods are gaining traction. The Paal-Knorr synthesis of pyrroles can be performed under solvent-free conditions using microwave irradiation, often with a recyclable solid acid catalyst like K-10 montmorillonite. nih.gov A sustainable synthesis of N-substituted pyrrole carboxylic acid derivatives has been reported from biosourced 3-hydroxy-2-pyrones and primary amines in neat or hydroalcoholic solvents at mild temperatures without a catalyst. acs.org These approaches minimize waste and reduce energy consumption, aligning with the core tenets of green chemistry. nih.govmdpi.com
Chemo- and Regioselectivity in Synthesis of this compound
The synthesis of this compound involves key considerations of chemo- and regioselectivity.
A primary challenge is the regioselectivity of the pyrrole alkylation step. The pyrrolide anion is an ambident nucleophile, meaning it can react at the nitrogen atom (N-alkylation) or at a carbon atom (C-alkylation). For the synthesis of the target molecule, exclusive N-alkylation is desired. The outcome of this reaction is influenced by several factors, including the metal counter-ion, solvent, and the nature of the electrophile. electronicsandbooks.com Generally, more ionic metal-nitrogen bonds (e.g., with Na⁺ or K⁺) and the use of polar solvents favor the Sₙ2 reaction at the nitrogen, leading to the desired N-substituted product. electronicsandbooks.com Using a milder base, such as potassium bicarbonate (KHCO₃) instead of potassium carbonate (K₂CO₃), has also been shown to suppress N-alkylation byproducts in certain contexts. thieme-connect.com
Regioselectivity is also crucial in the synthesis of the key intermediate, 2-chloro-5-methylpyridine, from 3-methylpyridine. Direct chlorination must selectively occur at the C2 position of the pyridine ring without over-chlorinating or reacting at other positions. The reaction conditions, including temperature and the choice of catalyst, are optimized to maximize the yield of the desired isomer. thieme-connect.comresearchgate.net
Derivatization and Scaffold Modification Studies of this compound
The structure of this compound offers multiple sites for further functionalization, allowing for the creation of diverse chemical libraries.
The chlorine atom at the C2 position of the pyridine ring is a versatile handle for modification, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the 2-chloropyridine moiety with various aryl or heteroaryl boronic acids. researchgate.net Highly active catalyst systems, often employing specialized phosphine (B1218219) ligands, are effective for the coupling of challenging heteroaryl chlorides, including 2-chloropyridines, providing access to a wide range of 2-arylpyridine derivatives. organic-chemistry.orgresearchgate.net
Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling the 2-chloro position with primary or secondary amines. wikipedia.org The reaction is catalyzed by palladium complexes with sterically hindered phosphine ligands and allows for the synthesis of a variety of 2-aminopyridine (B139424) derivatives under relatively mild conditions. nih.govlibretexts.org
Table 2: Potential Cross-Coupling Reactions on the Pyridine Ring
| Reaction Name | Coupling Partner | Product Type | Catalyst/Ligand System (Examples) | Reference(s) |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | 2-Aryl/Heteroaryl-pyridine | Pd(OAc)₂, Dialkylbiphenylphosphines | organic-chemistry.org |
The pyrrole ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution, typically at the C2 and C5 positions. Since the N1 position is substituted in the target molecule, and the C1-C5 linkage is via the methylene bridge, the most reactive sites for electrophilic attack are the C2 and C5 positions of the pyrrole ring.
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the pyrrole ring using a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride (POCl₃). ijpcbs.com For N-substituted pyrroles, this reaction is highly regioselective, occurring predominantly at the C2 position. rsc.orgchemistrysteps.com This provides a straightforward route to pyrrole-2-carbaldehydes, which are valuable intermediates for further synthesis. rsc.org
Friedel-Crafts Acylation: Acyl groups can be introduced onto the pyrrole ring using acylating agents in the presence of a Lewis acid catalyst. For example, N-acylbenzotriazoles in the presence of titanium tetrachloride (TiCl₄) have been used for the regiospecific C2-acylation of N-methylpyrrole. acs.org Similarly, N-acylpyrroles themselves can undergo a base-mediated intermolecular rearrangement to yield 2-aroylpyrroles. nsf.gov These methods allow for the installation of various ketone functionalities on the pyrrole scaffold.
Side Chain Elongation and Functionalization
The methylene bridge in this compound serves as a key position for structural modifications, allowing for the synthesis of a diverse range of analogues with altered steric and electronic properties. Methodologies for side chain elongation and functionalization primarily focus on the reactions of versatile precursors, most notably 2-chloro-5-(chloromethyl)pyridine, prior to the introduction of the pyrrole moiety. This strategic approach circumvents potential complications arising from the reactivity of the pyrrole ring in subsequent transformations.
Nucleophilic Substitution Reactions for Functionalization
A principal strategy for the functionalization of the side chain involves the nucleophilic displacement of the chloride from 2-chloro-5-(chloromethyl)pyridine. This reactive intermediate is amenable to reaction with a wide array of nucleophiles, thereby introducing a variety of functional groups at the benzylic position.
A significant transformation in this category is the introduction of a protected amino group, which can then be deprotected to yield the corresponding aminomethyl derivative. For instance, the reaction of 2-chloro-5-(chloromethyl)pyridine with potassium phthalimide in a solvent such as dimethylformamide (DMF) under reflux conditions affords N-(2-chloro-pyridin-5-ylmethyl)phthalimide in excellent yield. This phthalimide derivative can subsequently be treated with hydrazine (B178648) hydrate (B1144303) to furnish 2-chloro-5-(aminomethyl)pyridine. This amine serves as a valuable precursor for the synthesis of further analogues, including amides, sulfonamides, and other nitrogen-containing derivatives.
The versatility of this approach is further demonstrated by the reaction of 2-chloro-5-(chloromethyl)pyridine with other nitrogen, oxygen, and sulfur-based nucleophiles to introduce functionalities such as azides, ethers, and thioethers, respectively. These transformations significantly expand the chemical space accessible from this common intermediate.
Carbon-Carbon Bond Formation for Side Chain Elongation
One effective method for a single-carbon elongation is the conversion of the chloromethyl group to a cyanomethyl group. The reaction of 2-chloro-5-(chloromethyl)pyridine with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent, yields (6-chloropyridin-3-yl)acetonitrile. The resulting nitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to generate ketones, thus providing multiple avenues for further derivatization and more extensive chain elongation.
Furthermore, the use of organometallic reagents, such as Grignard reagents, with suitable pyridine-based electrophiles provides a direct route to side-chain elongation. For example, while not directly applied to 2-chloro-5-(chloromethyl)pyridine in the reviewed literature, the reaction of Grignard reagents with related chloropyridine nitriles has been shown to be an effective method for introducing alkyl or aryl groups, which after subsequent transformations, result in an elongated side chain.
An alternative strategy for side chain elongation involves the Wittig reaction. This can be achieved by first oxidizing the methyl group of a precursor like 2-chloro-5-methylpyridine to an aldehyde, 2-chloro-5-formylpyridine. This aldehyde can then be reacted with a variety of phosphorus ylides (Wittig reagents) to generate alkenes with extended and varied side chains. The resulting double bond can be subsequently hydrogenated if a saturated side chain is desired. This methodology offers a high degree of control over the structure of the elongated chain.
The following table summarizes selected transformations for the side chain elongation and functionalization of precursors to this compound.
Table 1: Methodologies for Side Chain Elongation and Functionalization
| Starting Material | Reagents and Conditions | Product | Transformation Type |
|---|---|---|---|
| 2-chloro-5-(chloromethyl)pyridine | Potassium phthalimide, DMF, reflux | N-(2-chloro-pyridin-5-ylmethyl)phthalimide | Functionalization (Amine precursor) |
| N-(2-chloro-pyridin-5-ylmethyl)phthalimide | Hydrazine hydrate, methanol, reflux | 2-chloro-5-(aminomethyl)pyridine | Functionalization (De-protection) |
| 2-chloro-5-(chloromethyl)pyridine | Sodium cyanide, polar aprotic solvent | (6-chloropyridin-3-yl)acetonitrile | Elongation (One-carbon) |
| 2-chloro-5-formylpyridine | Ph₃P=CHR (Wittig reagent) | 2-chloro-5-(alkenyl)pyridine | Elongation (Variable length) |
| 4-amino-2-chloronicotinonitrile | Grignard reagents (R-MgX) | 2-substituted 1-(4-amino-2-chloropyridin-3-yl)-ethan-1-ones | Elongation and Functionalization |
These methodologies underscore the synthetic flexibility inherent in the 2-chloro-5-(substituted methyl)pyridine framework, allowing for systematic modifications of the side chain. The resulting analogues of this compound, with their varied side chain lengths and functionalities, are invaluable for structure-activity relationship studies and the fine-tuning of molecular properties.
Spectroscopic and Structural Elucidation of 2 Chloro 5 1h Pyrrol 1 Ylmethyl Pyridine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry of a compound like 2-chloro-5-(1H-pyrrol-1-ylmethyl)pyridine.
Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis
While specific experimental NMR data for this compound is not extensively published, the expected chemical shifts can be reliably predicted by analyzing its constituent parts: the 2-chloro-5-methylpyridine (B98176) core and the N-substituted pyrrole (B145914) ring.
Proton (¹H) NMR: The ¹H NMR spectrum would feature distinct signals for the pyridine (B92270), pyrrole, and methylene (B1212753) bridge protons.
Pyridine Ring Protons: The protons on the chloropyridine ring are expected in the aromatic region (δ 7.0-8.5 ppm). Based on the analysis of a related compound, 2-chloro-5-methylpyridine, the proton at position 6 (adjacent to the nitrogen) would be the most downfield, followed by the proton at position 4, and then the proton at position 3.
Pyrrole Ring Protons: The pyrrole ring protons typically appear between δ 6.0 and 7.0 ppm. The protons at the α-positions (adjacent to the nitrogen) are generally shifted further downfield than the protons at the β-positions.
Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene bridge would likely appear in the range of δ 5.0-5.5 ppm, shifted downfield due to the influence of the adjacent nitrogen of the pyrrole and the pyridine ring.
Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
Pyridine Ring Carbons: The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm). The carbon atom bonded to the chlorine (C2) would be significantly affected, as would the carbon adjacent to the nitrogen (C6).
Pyrrole Ring Carbons: The α-carbons of the pyrrole ring are expected around δ 120 ppm, while the β-carbons would appear slightly more upfield.
Methylene Carbon (-CH₂-): The carbon of the methylene linker would likely be observed in the δ 50-60 ppm range.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine H-6 | ~8.2 | d |
| Pyridine H-4 | ~7.5 | dd |
| Pyridine H-3 | ~7.2 | d |
| Methylene CH₂ | ~5.2 | s |
| Pyrrole H-2, H-5 | ~6.7 | t |
| Pyrrole H-3, H-4 | ~6.1 | t |
Note: This is a predictive table based on analogous structures. Actual values may vary.
Two-Dimensional NMR Techniques in Configurational Analysis
To unambiguously assign all proton and carbon signals and confirm the connectivity of this compound, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity of the protons on the pyridine ring (H-3 with H-4) and the pyrrole ring (H-2 with H-3, H-3 with H-4, etc.).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton (e.g., linking the pyridine H-6 signal to the C-6 signal).
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. For this compound, these techniques would identify characteristic functional groups and bond vibrations.
FT-IR Spectroscopy:
Aromatic C-H Stretching: Bands for the C-H stretching vibrations of both the pyridine and pyrrole rings would be expected in the 3000–3100 cm⁻¹ region.
Aliphatic C-H Stretching: The methylene (-CH₂) group would show symmetric and asymmetric stretching vibrations typically between 2850 and 2960 cm⁻¹.
C=C and C=N Ring Stretching: The stretching vibrations of the aromatic rings are highly characteristic and would appear in the 1400–1600 cm⁻¹ region.
C-N Stretching: Vibrations associated with the C-N bonds of the rings and the methylene bridge would be found in the 1000–1300 cm⁻¹ range.
C-Cl Stretching: A strong absorption band corresponding to the C-Cl stretch is expected in the region of 600–800 cm⁻¹.
C-H Out-of-Plane Bending: The substitution pattern on the pyridine and pyrrole rings would give rise to characteristic C-H out-of-plane bending vibrations in the 700–900 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring breathing modes, which are often strong in Raman spectra, would be particularly useful for characterizing the heterocyclic systems. The symmetric vibrations of the molecule would be more prominent in the Raman spectrum compared to the FT-IR spectrum.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=C / C=N Ring Stretch | 1400 - 1600 |
| C-N Stretch | 1000 - 1300 |
| C-H Out-of-Plane Bend | 700 - 900 |
| C-Cl Stretch | 600 - 800 |
Note: This is a predictive table based on typical functional group frequencies.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₉H₈ClN₂, giving it a molecular weight of approximately 191.63 g/mol .
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 191. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 193 with about one-third the intensity of the molecular ion peak would also be observed, which is a characteristic signature for a monochlorinated compound.
The primary fragmentation pathway would likely involve the cleavage of the bond between the methylene group and the pyridine ring, which is a benzylic-type position. This would lead to two main fragments:
A fragment corresponding to the pyrrolylmethyl cation [C₅H₆N]⁺ at m/z 80.
A fragment corresponding to the 2-chloropyridine (B119429) radical. Further fragmentation of the pyridine ring could involve the loss of the chlorine atom or hydrogen cyanide (HCN). The most stable fragment is often the one that forms a stable cation. Cleavage at the benzylic position can lead to the formation of a tropylium-like ion if rearrangement occurs, which is a common fragmentation pattern for such structures.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and information about the packing of molecules in a crystal lattice. While a crystal structure for this compound is not publicly available, analysis of its precursor, 2-chloro-5-(chloromethyl)pyridine (B46043), offers significant insight into the potential solid-state characteristics.
The crystal structure of 2-chloro-5-(chloromethyl)pyridine reveals that the molecule is nearly planar. It crystallizes in the monoclinic space group P2₁/c. This planarity suggests that the pyridine ring in the target molecule would also be planar.
Crystallographic Data for the Analogous Compound 2-chloro-5-(chloromethyl)pyridine
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a (Å) | 4.0770 (8) | |
| b (Å) | 10.322 (2) | |
| c (Å) | 16.891 (3) | |
| β (°) | 95.95 (3) | |
| V (ų) | 707.0 (2) |
Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal is governed by intermolecular interactions. In the crystal structure of 2-chloro-5-(chloromethyl)pyridine, molecules are connected via weak C—H···N intermolecular hydrogen bonds, forming dimers. This interaction occurs between a hydrogen atom on one molecule and the nitrogen atom of the pyridine ring on an adjacent molecule.
For this compound, similar C—H···N interactions involving the pyridine nitrogen are expected to be a key feature in its crystal packing. Furthermore, the presence of the electron-rich pyrrole ring introduces the possibility of other significant intermolecular interactions, such as:
π-π Stacking: The planar pyrrole and pyridine rings could stack on top of each other, contributing to the stability of the crystal lattice.
C-H···π Interactions: Hydrogen atoms from the methylene bridge or the pyridine ring could interact with the π-electron system of the pyrrole ring on a neighboring molecule.
Conformational Analysis in the Crystalline State
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific studies on the crystal structure of this compound. Consequently, a detailed conformational analysis based on experimental X-ray diffraction data for this specific compound cannot be provided at this time. The determination of molecular conformation in the crystalline state, including precise bond lengths, bond angles, and the dihedral angle between the pyridine and pyrrole rings, is dependent on the successful crystallization of the compound and subsequent single-crystal X-ray analysis.
While crystallographic data for the target compound is unavailable, analysis of closely related structures can offer potential insights into the conformational preferences of the pyridinylmethyl-pyrrole scaffold. However, it is crucial to note that substitutions on the aromatic rings and variations in the linker can significantly influence the molecular packing and the observed conformation in the solid state.
Computational and Theoretical Chemistry Studies on 2 Chloro 5 1h Pyrrol 1 Ylmethyl Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-chloro-5-(1H-pyrrol-1-ylmethyl)pyridine, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
The process would typically use a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. The results of such a calculation would provide key data including bond lengths, bond angles, and dihedral angles for the optimized structure. These parameters are crucial for understanding the molecule's shape and steric properties.
HOMO-LUMO Analysis and Global Chemical Descriptors
The electronic properties and reactivity of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.
From the HOMO and LUMO energies, several global chemical descriptors can be calculated to quantify reactivity. These include:
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = χ² / (2η)
A data table for these properties, derived from a DFT calculation, would look as follows.
Table 1: Hypothetical Global Chemical Descriptors for this compound Note: The following values are illustrative examples, as specific published data for this compound is not available.
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 |
| HOMO-LUMO Energy Gap | ΔE | 5.3 |
| Ionization Potential | I | 6.5 |
| Electron Affinity | A | 1.2 |
| Electronegativity | χ | 3.85 |
| Chemical Hardness | η | 2.65 |
| Chemical Softness | S | 0.189 |
Prediction of Reactivity and Nucleophilicity
The results from DFT and HOMO-LUMO analysis can be used to predict the reactivity of this compound. For instance, a Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Nucleophilic sites, susceptible to attack by electrophiles, would show negative electrostatic potential (typically colored red or yellow), while electrophilic sites, prone to attack by nucleophiles, would show positive potential (colored blue). For this molecule, the nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) rings and the chlorine atom would likely represent regions of negative potential, indicating sites for potential electrophilic attack or coordination.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While geometry optimization identifies a molecule's lowest energy state, Molecular Dynamics (MD) simulations explore its behavior over time at a given temperature. An MD simulation of this compound in a solvent (like water) would reveal its conformational flexibility. The simulation would track the movements of all atoms over a period of nanoseconds or microseconds, showing how the molecule bends, stretches, and rotates. This is particularly important for understanding the rotational freedom around the methylene (B1212753) bridge connecting the pyridine and pyrrole rings. The resulting data, often visualized as a trajectory, helps identify the most populated conformations and the energy barriers between them, providing a comprehensive view of the molecule's conformational landscape.
Molecular Docking and Protein-Ligand Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting how a small molecule like this compound might interact with a specific biological target.
Binding Affinity Predictions and Interaction Hotspots
Docking algorithms sample numerous possible binding poses of the ligand within the active site of a protein and score them based on a scoring function. This score provides an estimate of the binding affinity (often expressed as a binding energy in kcal/mol), with lower scores typically indicating a more favorable interaction.
The analysis of the best-scoring pose reveals "interaction hotspots"—the specific amino acid residues in the protein that form key interactions with the ligand. These interactions can include:
Hydrogen bonds: With the nitrogen atoms of the pyridine or pyrrole rings.
Halogen bonds: Involving the chlorine atom on the pyridine ring.
Pi-stacking: Between the aromatic pyrrole or pyridine rings and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic interactions: Involving the nonpolar parts of the molecule.
A patent for certain pyrrole derivatives mentions the use of molecular docking to predict interactions with protein targets, suggesting that this class of compounds has been investigated for potential biological activity. However, specific binding affinity data and detailed interaction hotspots for this compound are not specified in publicly accessible research.
Table 2: Illustrative Molecular Docking Results Note: This table represents the type of data that would be generated from a docking study and is for illustrative purposes only.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| Example Kinase 1 | -7.8 | TYR 234 | Pi-stacking |
| LYS 88 | Hydrogen Bond (Pyridine N) | ||
| LEU 145 | Hydrophobic | ||
| Example Receptor 2 | -6.5 | PHE 312 | Pi-stacking |
| ASP 110 | Hydrogen Bond (Pyrrole NH) |
Ligand Efficiency and Fragment-Based Design Principles
Ligand efficiency (LE) is a key metric in drug design that evaluates how well a compound binds to its target relative to its size (typically measured by the number of heavy atoms). This helps chemists identify small, efficient fragments that can be grown into more potent, drug-like molecules. Fragment-based drug design (FBDD) leverages this principle by screening libraries of small chemical fragments to find those that bind weakly to a target. These initial hits are then optimized and combined to create a more potent lead compound.
For This compound , this approach would involve dissecting the molecule into its constituent fragments—the 2-chloropyridine (B119429) ring and the pyrrole-methyl group. The 2-chloropyridine scaffold, for instance, is a common feature in medicinal chemistry. An analysis would assess the binding contribution of each fragment to a hypothetical target, guiding the design of new analogs with improved efficiency. However, specific studies quantifying the ligand efficiency or detailing a fragment-based design strategy originating from this compound are not found in the reviewed literature.
Investigation of Biological Interactions and Mechanisms of Action of 2 Chloro 5 1h Pyrrol 1 Ylmethyl Pyridine Analogues in Vitro and in Silico Focus
In Vitro Enzyme Inhibition and Modulation Studies
The pyridine-pyrrolidine framework is a key feature in numerous molecules designed to inhibit or modulate enzyme activity. In vitro studies, often complemented by in silico modeling, have been crucial in identifying specific enzyme targets and elucidating the molecular interactions that underpin their inhibitory effects.
Exploration of Specific Enzyme Targets
Analogues featuring pyridine (B92270), pyrrole (B145914), and similar heterocyclic systems have demonstrated significant inhibitory activity against a diverse range of enzymes implicated in various diseases.
Phosphopantetheinyl Transferase (PPTase): The 4'-phosphopantetheinyl transferases (PPTases) are essential for the viability and virulence of bacteria. A medicinal chemistry effort led to the development of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides, which are analogues containing a substituted pyridine ring. One advanced analogue in this series, ML267, demonstrated submicromolar inhibition of the bacterial Sfp-PPTase while showing no activity against the human orthologue, highlighting its selectivity.
Acetylcholinesterase (AChE): Acetylcholinesterase is a key target in the management of Alzheimer's disease. Benzimidazole-based hybrids incorporating pyrrole and piperidine (B6355638) moieties have been synthesized and evaluated for their cholinesterase inhibitory potential. nih.gov These compounds displayed a range of good to moderate inhibitory activities against both acetylcholinesterase and butyrylcholinesterase. nih.gov Additionally, pyridine-based structures have been explored as reactivators for AChE that has been inhibited by nerve agents. Donepezil-based analogues containing a pyridine core showed a greater ability to reactivate VX-inhibited human AChE compared to standard reactivators like pralidoxime. rsc.org
Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes involved in processes like pH regulation. Dihydro-pyrrol-2-one derivatives featuring dual sulfonamide groups have been shown to be potent inhibitors of several human carbonic anhydrase (hCA) isoforms. uni-duesseldorf.de These compounds effectively inhibited the cytosolic isoforms hCA I and hCA II, as well as the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Kᵢ) in the low nanomolar range for the tumor-related targets. uni-duesseldorf.de Similarly, pyrazolo[4,3-c]pyridine sulfonamides have also been identified as effective CA inhibitors. rsc.org
DNA Gyrase: This bacterial enzyme is a well-established target for antibacterial agents. Quinolone-based compounds, which contain a bicyclic structure related to pyridine, are known inhibitors of DNA gyrase. The S-(-) enantiomer of ofloxacin, a pyrido[1,2,3-de]-1,4-benzoxazine derivative, was found to be substantially more active in inhibiting purified DNA gyrase from various bacterial species than its R-(+) counterpart. mdpi.com
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, making it a major target in oncology. Numerous inhibitors incorporating pyridine-related scaffolds have been developed. Pyridopyrimidinone derivatives have been identified as potent dual inhibitors of PI3K and mTOR. nih.gov Compound 31 from this series exhibited strong enzymatic inhibition with IC₅₀ values of 3.4 nM, 34 nM, 16 nM, and 1 nM for PI3Kα, β, δ, and γ, respectively, and 4.7 nM for mTOR. nih.gov
Spleen Tyrosine Kinase (SYK): SYK is involved in signal transduction in hematopoietic cells. The compound R406 (fostamatinib), which contains a substituted pyridine ring, is an inhibitor of Syk. In vitro studies have shown that inhibition of Syk by R406 can promote the chemical reprogramming of fibroblasts by altering metabolic pathways. nih.gov
Dihydroorotate Dehydrogenase (DHODH): Human DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. A series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyridine derivatives have been synthesized and evaluated as inhibitors of human DHODH. One highly active analogue, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, was confirmed to inhibit DHODH in enzymatic assays. researchgate.net
Enoyl-ACP Reductase (InhA): This enzyme is a crucial target for antitubercular drugs. Pyrrolyl pyrazoline carbaldehydes have been designed and synthesized as potential InhA inhibitors. nih.gov Molecular docking studies suggested that these compounds fit well within the binding pocket of InhA, forming hydrogen-bonding interactions with key residues like TYR158 and the NAD⁺ cofactor. nih.gov
Table 1: In Vitro Enzyme Inhibition by Selected Pyridine and Pyrrole Analogues
| Compound/Analogue Class | Target Enzyme | Activity Metric | Value |
|---|---|---|---|
| Pyridopyrimidinone 31 | PI3Kα | IC₅₀ | 3.4 nM nih.gov |
| Pyridopyrimidinone 31 | PI3Kβ | IC₅₀ | 34 nM nih.gov |
| Pyridopyrimidinone 31 | PI3Kδ | IC₅₀ | 16 nM nih.gov |
| Pyridopyrimidinone 31 | PI3Kγ | IC₅₀ | 1 nM nih.gov |
| Pyridopyrimidinone 31 | mTOR | IC₅₀ | 4.7 nM nih.gov |
| Pyridine-urea 8b | VEGFR-2 | IC₅₀ | 5.0 µM mdpi.com |
| Pyridine-urea 8e | VEGFR-2 | IC₅₀ | 3.93 µM mdpi.com |
| Dihydro-pyrrol-2-one derivative | hCA IX | Kᵢ | 1.9 - 211.2 nM uni-duesseldorf.de |
| Dihydro-pyrrol-2-one derivative | hCA XII | Kᵢ | Low nanomolar range uni-duesseldorf.de |
Mechanistic Enzymology of Compound-Enzyme Interactions
Understanding the mechanism by which these analogues inhibit enzymes is fundamental for rational drug design. Many inhibitors based on the pyridine scaffold are designed to be ATP-competitive, binding to the kinase domain of enzymes like PI3K. nih.gov In silico modeling of a pyridopyrimidinone inhibitor with PI3Kα suggested its mode of binding within the ATP-binding pocket. nih.gov
For DNA gyrase inhibitors like ofloxacin, the mechanism involves trapping the enzyme-DNA complex, which leads to the cessation of DNA replication and repair, ultimately causing bacterial cell death. mdpi.com In the case of Enoyl-ACP Reductase inhibitors, molecular docking has shown that pyrrole-containing analogues can form specific hydrogen bonds with amino acid residues (e.g., TYR158) and the NAD⁺ cofactor within the enzyme's active site, mimicking the binding of the natural substrate. nih.gov This detailed kinetic and structural understanding is crucial for optimizing inhibitor potency and selectivity. bohrium.com
Receptor Binding and Ligand-Target Recognition Research
Analogues of 2-chloro-5-(1H-pyrrol-1-ylmethyl)pyridine have also been developed as high-affinity ligands for various neurotransmitter receptors, demonstrating their potential to modulate neuronal signaling.
Competitive Binding Assays and Receptor Affinity Profiling
Competitive binding assays are a primary tool for determining the affinity of a ligand for its receptor. A series of novel compounds based on the structure of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine, a high-affinity ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs), were synthesized and evaluated. nih.gov In vitro binding assays using rat brain membranes demonstrated that these analogues possess exceptionally high affinity for nAChRs, with Kᵢ values in the picomolar range. nih.gov For instance, the N-methyl derivatives 3b and 6b showed Kᵢ values of 28 pM and 23 pM, respectively. nih.gov These assays typically use a radiolabeled ligand (e.g., [³H]epibatidine) to compete with the unlabeled test compound, allowing for the determination of the test compound's inhibitory constant (Kᵢ). nih.govnih.gov
Table 2: Receptor Binding Affinity of nAChR Ligands
| Compound | Receptor Target | Binding Affinity (Kᵢ) |
|---|---|---|
| Analogue 3b | Nicotinic Acetylcholine Receptor (nAChR) | 28 pM nih.gov |
| Analogue 6b | Nicotinic Acetylcholine Receptor (nAChR) | 23 pM nih.gov |
| Full Analogue Series | Nicotinic Acetylcholine Receptor (nAChR) | 9 - 331 pM nih.gov |
Allosteric Modulation Investigations
Beyond direct competitive binding at the orthosteric site, some pyridine-based analogues function as allosteric modulators, binding to a different site on the receptor to influence the binding or efficacy of the endogenous ligand. Basimglurant, a 2-chloro-pyridine derivative, was identified as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). Separately, 2-methyl-5-(1H-pyrazol-4-yl)pyridines were discovered to be promising positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (M4 mAChR). These studies highlight the capacity of the pyridine scaffold to be incorporated into molecules that can fine-tune receptor activity rather than simply blocking it.
Cellular Pathway Perturbation Studies (In Vitro Models)
The ultimate test of an enzyme inhibitor or receptor ligand's potential is its effect on cellular pathways in vitro. Studies using cell-based models have confirmed that analogues of this compound can effectively perturb key signaling cascades.
For example, dual PI3K/mTOR inhibitors of the pyridopyrimidinone class potently suppressed the phosphorylation of Akt (at Ser473) and p70S6K (at Thr389) in MCF-7 breast cancer cells, with IC₅₀ values of 16 nM and 66 nM, respectively. nih.gov This demonstrates effective target engagement and downstream pathway inhibition within a cellular context. nih.gov
In another example, a novel pyridine derivative, compound H42 , was found to inhibit ovarian cancer cell proliferation by downregulating the expression of histone deacetylase 6 (HDAC6). nih.gov This led to an increase in the acetylation of its substrates, α-tubulin and HSP90, which in turn caused the degradation of cyclin D1 and resulted in cell cycle arrest at the G0/G1 phase. nih.gov Furthermore, the SYK inhibitor R406 was shown to promote fibroblast reprogramming by rewiring metabolic pathways, specifically upregulating glycine (B1666218) levels and hydrogen sulfide (B99878) (H₂S) production, which decreased oxidative stress. nih.gov These studies confirm that the enzymatic and receptor activities observed in biochemical assays translate into significant functional consequences at the cellular level.
Investigation of Cell Growth Modulation in Specific Cell Lines (e.g., MCF-7, HepG2, HeLa)
The antiproliferative potential of pyridine and pyrrole-containing compounds has been a subject of considerable research. While direct studies on this compound are limited, research on analogous structures provides insight into their potential for cell growth modulation. For instance, a novel pyridine derivative incorporating a pyrrole moiety, specifically [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine], demonstrated selective cytotoxic effects against myeloid leukemia cell lines HL60 and K562, with IC50 values of 25.93 µg/mL and 10.42 µg/mL, respectively. nih.gov This particular compound showed no significant cytotoxicity towards non-cancerous Vero cells and human peripheral blood mononuclear cells, suggesting a degree of selectivity for cancer cells. nih.gov
Furthermore, studies on substituted nicotinamides, which are pyridine derivatives, have shown interesting antitumor activities. Certain synthesized thienopyridine derivatives were found to be selectively active against human liver (HepG2) and colon cancer cells, while showing less activity against breast cancer (MCF-7) cells. nih.gov These findings highlight the importance of the specific chemical structure and substitutions on the pyridine ring in determining the cell line-specific antiproliferative effects. The cytotoxic effects of various chemical compounds, including pyridine derivatives, have been evaluated against MCF-7 and HepG2 cell lines, indicating that this class of compounds is of significant interest in cancer research.
Interactive Table: Cytotoxicity of a [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] Analogue
| Cell Line | Type | IC50 (µg/mL) |
| HL60 | Acute Myeloid Leukemia | 25.93 |
| K562 | Chronic Myeloid Leukemia | 10.42 |
| Vero | Normal Kidney Epithelial | Not significant |
| PBMCs | Peripheral Blood Mononuclear Cells | Not significant |
Induction of Apoptotic Pathways and Cellular Stress Responses
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research into pyrrole-containing compounds suggests that analogues of this compound may exert their cytotoxic effects through this pathway. For example, a study on a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, structurally related to nocodazole, demonstrated its ability to induce apoptosis in head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com This induction was confirmed by the cleavage of PARP-1, a marker of apoptosis, and an increased Bax/Bcl-2 ratio, indicating a shift towards a pro-apoptotic state. mdpi.com The study also revealed the activation of caspase-8, suggesting the involvement of the extrinsic apoptotic pathway. mdpi.com
Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have been shown to induce apoptosis in cancer cells. nih.gov Their cytotoxic activity was linked to a significant increase in the percentage of late apoptotic cells and cell cycle arrest. nih.gov Western blot analysis indicated that these compounds trigger apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov These findings suggest that the pyrrole moiety, a key feature of this compound, is present in molecules capable of initiating programmed cell death in cancer cells through various well-defined pathways.
Modulation of Signal Transduction Cascades
Antimicrobial Mechanism of Action Research (In Vitro Focus)
Analogues of this compound have been investigated for their antimicrobial properties, with research focusing on their mechanisms of action against various pathogens.
Bacterial Cell Wall or Membrane Integrity Studies
The bacterial cell wall and membrane are crucial targets for antimicrobial agents. Pyridine derivatives have been shown to disrupt these structures. For example, certain N-alkylated pyridine-based organic salts have demonstrated antibacterial activity by presumably interacting with and disrupting the bacterial cell membrane. mdpi.com The disruption of membrane integrity can lead to the leakage of intracellular components and ultimately cell death. While direct evidence for this compound is not available, the established activity of related pyridine compounds suggests that this is a plausible mechanism of action.
Inhibition of Microbial Virulence Factors (e.g., Quorum Sensing)
Quorum sensing (QS) is a bacterial communication system that regulates the expression of virulence factors and biofilm formation, making it an attractive target for antimicrobial therapy. researchgate.net Research has shown that synthetic analogues of quorum signals can inhibit QS in Pseudomonas aeruginosa. mbl.or.kr Specifically, certain synthetic analogues of N-3-oxododecanoyl homoserine lactone (3OC12-HSL) were found to inhibit the QS receptor LasR in a recombinant Escherichia coli reporter strain. mbl.or.kr In P. aeruginosa, these analogues selectively affected the activity of another QS receptor, QscR, and significantly reduced biofilm formation, a key virulence factor. mbl.or.kr This suggests that compounds with a similar scaffold to this compound could potentially interfere with bacterial communication and virulence.
Interactive Table: Effect of Synthetic Quorum Signal Analogues on P. aeruginosa
| Analogue | Effect on LasR Activity | Effect on QscR Activity | Effect on Biofilm Formation |
| 5b | No effect in P. aeruginosa | Enhanced at low concentrations | Reduced |
| 5f | No effect in P. aeruginosa | Enhanced at low, inhibited at high concentrations | Significantly reduced |
Inhibition of Essential Microbial Metabolic Pathways
Targeting essential metabolic pathways is another effective antimicrobial strategy. While specific studies on the inhibition of microbial metabolic pathways by this compound are scarce, the general principle is well-established for various antimicrobial agents. This approach involves identifying and inhibiting enzymes that are crucial for the survival of the microorganism.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Impact of Pyridine and Pyrrole Substitutions on Target Engagement
The pyridine and pyrrole rings are fundamental scaffolds in a vast number of biologically active compounds, offering numerous positions for chemical modification. nih.gov Substitutions on these rings can profoundly alter the electronic, steric, and hydrophobic properties of the parent molecule, thereby influencing its interaction with biological targets.
Pyridine Ring Modifications: The pyridine ring, a bioisostere of benzene (B151609), introduces a nitrogen atom that can act as a hydrogen bond acceptor and improves properties like aqueous solubility. nih.gov SAR studies on related heterocyclic compounds have demonstrated that the nature and position of substituents on the pyridine ring are critical for biological activity. For instance, in the context of kinase inhibitors, substitutions on the pyridine ring can control the reactivity of a metal center in a complex, with electron-withdrawing groups (EWGs) often leading to higher yields in coupling reactions compared to electron-donating groups (EDGs). nih.gov This suggests that modulating the electron density of the pyridine ring can directly impact the compound's reactivity and, by extension, its interaction with a target protein. nih.gov
A review of pyridine derivatives with antiproliferative activity found that the presence and positioning of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups could enhance activity, whereas halogen atoms or bulky groups tended to decrease it. nih.gov In the development of Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors, incorporating a pyridine terminus, mimicking the approved drug Pexidartinib, was a key strategy. mdpi.com However, the unsubstituted pyridine scaffold was identified as a potential metabolic weak point in some analogues. mdpi.com
The table below summarizes the general impact of substitutions on pyridine and pyrrole rings based on findings from related compound series.
| Ring System | Substituent Type | General Effect on Activity | Rationale |
| Pyridine | Electron-Withdrawing Groups (e.g., -NO2, -CN) | Often increases activity | Creates a more electron-deficient metal center, potentially enhancing reactivity and binding. nih.gov |
| Electron-Donating Groups (e.g., -OCH3, -NH2) | Can increase or decrease activity | Enhances hydrogen bonding potential and solubility but can also introduce steric hindrance. nih.gov | |
| Halogens (e.g., -Cl, -F) | Often decreases activity | Can introduce unfavorable steric or electronic effects, though sometimes used to block metabolism. nih.gov | |
| Bulky Groups | Generally decreases activity | Can cause steric clashes within the target's binding site. nih.gov | |
| Pyrrole | Heteroaryl Substitutions | Can significantly increase potency | Allows for additional interactions (e.g., hydrogen bonds, π-stacking) within the active site. rsc.org |
| Protonation/Deprotonation of Substituents | Modulates electronic properties | Alters π-electronic coupling and can shift absorption/emission wavelengths, indicating a change in electronic distribution. mdpi.com |
Influence of Linker Region Modifications on Biological Profiles
Studies on heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), have extensively demonstrated the profound impact of the linker. nih.gov Although structurally more complex, the principles derived from PROTACs are relevant. The linker's structure can influence crucial properties like cell permeability by allowing the molecule to adopt folded conformations that shield polar surface areas. nih.gov For example, a more rigid linker containing a pyridine moiety was found to reduce the flexibility of a PROTAC molecule. nih.gov
In the context of antiviral agents like Pleconaril analogues, modifying the linker by replacing an oxygen atom with a sulfur atom, or by introducing ester or amide groups, led to significant changes in biological activity. mdpi.com Specifically, replacing an O-alkyl linker with an S-alkyl linker resulted in a decrease in antiviral activity, demonstrating the high sensitivity of the biological system to the linker's atomic composition. mdpi.com
The following table outlines how different linker modifications can influence the biological properties of bifunctional molecules.
| Linker Modification | Potential Impact | Example from Related Studies |
| Length | Alters the distance and relative orientation of the connected moieties. | Longer linkers may allow a molecule to span a larger binding site or interact with adjacent pockets. |
| Flexibility/Rigidity | Affects the conformational freedom of the molecule. | Introducing rigid elements (e.g., rings) can lock the molecule into a more bioactive conformation but may also prevent optimal binding. nih.gov |
| Composition | Changes polarity, hydrogen bonding capacity, and metabolic stability. | Replacing an oxygen atom with sulfur in a linker altered the IC50 values of antiviral compounds. mdpi.com |
| Polarity | Influences solubility and cell permeability. | Linkers that facilitate the shielding of polar surface area can enhance passive cell permeability. nih.gov |
Design Principles for Enhanced Selectivity and Potency
The rational design of potent and selective analogues of this compound relies on integrating SAR data with structural biology and computational modeling. The goal is to maximize interactions with the desired target while minimizing off-target effects.
One key principle is exploiting structural differences between target proteins. For example, in the design of selective inhibitors for Aurora-A kinase over the closely related Aurora-B, researchers utilized differences in three amino acid residues within the ATP-binding pocket. nih.gov By using computational modeling to guide the derivatization of an imidazo[4,5-b]pyridine core, they successfully developed highly selective inhibitors. nih.gov This approach, which focuses on subtle differences between target active sites, is a powerful strategy for achieving selectivity.
Molecular hybridization, which combines structural fragments from different known inhibitors, is another effective design principle. This was employed in the development of CSF1R inhibitors by merging fragments of the drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com This strategy led to the discovery of a potent inhibitor with low-nanomolar enzymatic activity and favorable metabolic properties. mdpi.com
In silico tools play a crucial role in modern drug design. Molecular docking can predict the binding modes of novel compounds within a target's active site, helping to prioritize which analogues to synthesize. rsc.org For instance, docking studies were used to interpret the possible binding modes of novel pyrrole derivatives as selective CHK1 inhibitors, correlating their potent inhibitory effects with specific interactions in the enzyme's active site. rsc.org Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help identify compounds with drug-like properties early in the discovery process, saving time and resources. nih.goviajpr.com
Key design principles for enhancing selectivity and potency include:
Target-Specific Interactions: Modify substituents on the pyridine and pyrrole rings to form specific hydrogen bonds, hydrophobic interactions, or π-stacking interactions with unique residues in the target's binding pocket.
Conformational Constraint: Introduce rigidity into the linker region to lock the molecule in a bioactive conformation, which can improve potency and reduce the entropic penalty of binding. nih.gov
Exploiting Allosteric Pockets: Design modifications that allow the molecule to extend beyond the primary binding site and interact with nearby allosteric or secondary pockets, which can significantly enhance both potency and selectivity.
Structure-Guided Design: Utilize X-ray crystal structures of the target protein in complex with lead compounds to visualize binding interactions and identify opportunities for optimization.
Computational Screening: Employ molecular docking and other computational methods to screen virtual libraries of analogues and prioritize those with the highest predicted affinity and best selectivity profiles. nih.gov
By systematically applying these principles, researchers can navigate the complex chemical space around the this compound scaffold to develop analogues with superior therapeutic potential.
Role of 2 Chloro 5 1h Pyrrol 1 Ylmethyl Pyridine As a Chemical Scaffold in Research and Development
Building Block for Complex Heterocyclic Systems
The utility of a compound as a building block is determined by its reactivity and the presence of functional groups that allow for the construction of more elaborate molecules. The structure of 2-chloro-5-(1H-pyrrol-1-ylmethyl)pyridine is well-suited for this purpose, serving as a versatile precursor for a variety of more complex heterocyclic systems.
The 2-chloropyridine (B119429) unit is a cornerstone of organic synthesis, primarily because the chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution. innospk.comwikipedia.org This reactivity allows for the displacement of the chloride ion by a wide range of nucleophiles, including amines, alcohols, and thiols, thereby enabling the introduction of diverse functional groups and the formation of new carbon-heteroatom bonds. This versatility makes 2-chloropyridine derivatives valuable intermediates in the synthesis of numerous commercial products, from fungicides and insecticides to antihistamines. wikipedia.org
A closely related compound, 2-chloro-5-(chloromethyl)pyridine (B46043), serves as a prime example of this synthetic utility. It is a key intermediate used to create more complex bioactive molecules. nih.gov For instance, it can be converted to 2-chloro-5-(hydrazinylmethyl)pyridine, which is then reacted with various aldehydes to produce a library of hydrazone compounds. Preliminary studies of these derivatives have indicated potential antimicrobial and anti-malarial activities, demonstrating how the 2-chloro-5-substituted pyridine (B92270) core can be elaborated into potential therapeutic agents. researchgate.net
Given this precedent, this compound can be envisioned as a valuable starting material for creating novel, complex heterocyclic structures. The pyrrole (B145914) ring itself can undergo various reactions, such as electrophilic substitution, allowing for further functionalization. The combination of the reactive 2-chloropyridine handle with the biologically significant pyrrole motif makes this compound an attractive scaffold for synthesizing fused ring systems like pyrrolopyridines (also known as azaindoles). Pyrrolopyridines are of significant interest in medicinal chemistry as they mimic the purine ring of ATP and can act as kinase inhibitors, with applications in anticancer therapy. mdpi.comnih.gov
Lead Compound Identification and Optimization in Research
In drug discovery, a "lead compound" is a molecule that shows a desired biological activity and serves as the starting point for modification to produce a viable drug candidate. biobide.com The process of refining this lead to improve its efficacy, selectivity, and pharmacokinetic properties is known as lead optimization. danaher.compatsnap.com Scaffolds like this compound are excellent starting points for this process.
The pyridine scaffold is present in a vast number of FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.govresearchgate.net The structure of this compound offers multiple points for chemical modification to explore the structure-activity relationship (SAR), which is fundamental to lead optimization. patsnap.com
Table 1: Potential Sites for Modification on the this compound Scaffold
| Position/Moiety | Type of Modification | Potential Impact |
|---|---|---|
| C2-Chloro Group | Nucleophilic substitution with various amines, alcohols, thiols. | Modulate target binding, solubility, and metabolic stability. |
| Pyridine Ring | Further substitution (e.g., halogenation, nitration) if synthetically feasible. | Alter electronic properties and interaction with target protein. |
| Pyrrole Ring | Electrophilic substitution (e.g., acylation, halogenation). | Explore new binding pockets and improve potency. |
| Methylene (B1212753) Bridge | Not easily modified, but its flexibility is a key structural feature. | Influences the spatial orientation of the pyridine and pyrrole rings. |
Development of New Research Probes and Tool Compounds
A research probe or tool compound is a molecule with high potency and selectivity for a specific biological target, such as a receptor or enzyme. These tools are indispensable for studying biological processes and validating new drug targets. Compounds that emerge from successful lead optimization programs are often ideal candidates for development into such probes.
The development of research probes often involves incorporating a reporter group, such as a fluorescent tag or a radionuclide, into the optimized lead compound. The pyridine scaffold has proven to be amenable to such modifications. For instance, researchers have developed methods for the direct radiofluorination of activated pyridine precursors under mild conditions. These precursors can be attached to biomolecules like peptides, allowing them to be labeled with fluorine-18 (¹⁸F) for use in Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive technique that allows for the visualization and quantification of biological processes in vivo.
While there is no specific research detailing the use of this compound as a research probe, its core structure is present in more complex molecules designed for this purpose. The development of such probes from a foundational scaffold highlights the journey from an initial building block to a sophisticated research tool that can be used to deepen the understanding of complex biological systems.
Future Research Directions and Unexplored Avenues for 2 Chloro 5 1h Pyrrol 1 Ylmethyl Pyridine
Novel Synthetic Routes for Sustainable Production
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of 2-chloro-5-(1H-pyrrol-1-ylmethyl)pyridine should prioritize sustainability.
Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Green chemistry principles offer a roadmap for improvement. rsc.orgscispace.comcymitquimica.com This includes the exploration of multicomponent reactions, the use of greener solvents, and the development of catalytic systems that minimize waste and energy consumption. rsc.org
Flow Chemistry: Continuous flow synthesis presents a promising alternative to traditional batch processing. researchgate.net The use of microreactors can offer enhanced control over reaction parameters, leading to higher yields and purity. researchgate.net A potential flow synthesis approach for this compound could involve the reaction of 2-chloro-5-(chloromethyl)pyridine (B46043) with pyrrole (B145914) in a heated and pressurized flow system, potentially with a solid-supported base to simplify purification.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field that offers high selectivity and mild reaction conditions. nih.gov Future research could explore the potential of enzymes, such as halogenases or C-N bond-forming enzymes, to either synthesize the precursors or directly assemble the final molecule. A chemoenzymatic approach, combining chemical and biological steps, could also be a viable strategy. nih.gov
Table 1: Comparison of Potential Synthetic Routes
| Parameter | Traditional Batch Synthesis | Flow Chemistry | Biocatalysis |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours | Hours |
| Yield | Moderate to good | Good to excellent | Variable |
| Scalability | Can be challenging | Readily scalable | Can be challenging |
| Sustainability | Often low | High | High |
| Safety | Potential hazards | Improved safety | Generally high |
Advanced Spectroscopic Characterization Techniques for Dynamic Studies
While standard spectroscopic techniques like NMR and mass spectrometry are essential for routine characterization, a deeper understanding of the dynamic behavior of this compound requires more advanced methods.
Dynamic NMR (DNMR): The rotational dynamics around the methylene (B1212753) bridge connecting the pyridine (B92270) and pyrrole rings could be investigated using DNMR. rsc.org By studying the coalescence of NMR signals at different temperatures, it would be possible to determine the energy barrier for this rotation. This information is crucial for understanding the conformational preferences of the molecule, which can influence its biological activity and material properties.
Time-Resolved Spectroscopy: Techniques such as transient absorption and time-resolved fluorescence spectroscopy could be employed to study the excited-state dynamics of the molecule. mdpi.com Given the presence of two aromatic heterocyclic rings, the molecule may exhibit interesting photophysical properties. Understanding how the molecule behaves upon absorption of light is important for potential applications in photochemistry and materials science.
Computational Spectroscopy: The combination of experimental spectroscopic data with quantum chemical calculations can provide a more complete picture of the molecule's structure and properties. For instance, density functional theory (DFT) calculations could be used to predict NMR chemical shifts, vibrational frequencies, and electronic transitions, which can then be compared with experimental data to validate the proposed structure and conformation.
Table 2: Potential Spectroscopic Investigations and Their Insights
| Technique | Parameter to be Measured | Potential Insight |
|---|---|---|
| Dynamic NMR (DNMR) | Rotational energy barrier | Conformational flexibility and stability |
| Time-Resolved Spectroscopy | Excited-state lifetimes and decay pathways | Photophysical properties and potential for light-induced applications |
| Computational Spectroscopy | Predicted vs. experimental spectra | Detailed understanding of electronic structure and conformation |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of new molecules with desired characteristics. nih.govnih.govresearchgate.net
Property Prediction: AI models can be trained on large datasets of chemical compounds to predict various properties of this compound and its analogues, such as solubility, toxicity, and biological activity. nih.gov This can help to prioritize which derivatives to synthesize and test, thereby accelerating the discovery process.
De Novo Design: Generative AI models can be used to design novel molecules based on the this compound scaffold. nih.gov By specifying desired properties, these models can propose new structures that are likely to be active for a particular biological target or have specific material properties.
Reaction Prediction: AI tools can also be used to predict the outcome of chemical reactions, which can aid in the design of more efficient synthetic routes. This could be particularly useful for exploring novel and unconventional ways to synthesize this compound and its derivatives.
Table 3: Illustrative Applications of AI in the Study of this compound
| AI Application | Input Data | Predicted Output | Potential Impact |
|---|---|---|---|
| QSAR Modeling | Chemical structure and biological activity data of related compounds | Predicted biological activity of new analogues | Faster identification of potent compounds |
| Generative Models | Desired property profiles (e.g., high binding affinity, low toxicity) | Novel molecular structures based on the core scaffold | Discovery of new drug candidates or functional materials |
| Retrosynthesis Prediction | Target molecule (this compound) | Potential synthetic pathways | More efficient and innovative synthesis design |
Exploration of New Biological Targets and Polypharmacology
The structural features of this compound, namely the presence of a chloropyridine and a pyrrole ring, suggest that it may interact with a variety of biological targets. Both pyridine and pyrrole moieties are found in numerous biologically active compounds.
Target Identification: High-throughput screening of this compound against a panel of biological targets, such as kinases, ion channels, and G-protein coupled receptors, could reveal novel biological activities. The chloropyridine moiety, for instance, is a known pharmacophore in several kinase inhibitors.
Polypharmacology: Many drugs exert their therapeutic effects by interacting with multiple targets. The concept of polypharmacology could be intentionally explored for this compound. By designing derivatives that modulate a specific set of targets, it may be possible to develop more effective and less toxic therapeutics. For example, a molecule that inhibits a key cancer-related kinase while also blocking a drug resistance pump could be a powerful new anticancer agent.
Antimicrobial and Antiviral Potential: The pyridine and pyrrole heterocycles are present in many antimicrobial and antiviral drugs. Therefore, screening this compound and its derivatives for activity against a range of pathogenic bacteria, fungi, and viruses is a logical avenue for future research.
Application in Materials Science and Functional Materials Research (excluding specific product development)
The conjugated π-systems of the pyridine and pyrrole rings suggest that this compound could be a useful building block for functional organic materials.
Organic Electronics: Pyridine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and organic solar cells. The electron-withdrawing nature of the chloropyridine ring combined with the electron-rich pyrrole could lead to interesting charge-transport properties. Future research could involve the synthesis of oligomers or polymers incorporating this molecule and the characterization of their electronic and optical properties.
Chemical Sensors: The pyrrole moiety is a common component in chemosensors due to its ability to be easily functionalized and its responsive electronic properties. It is conceivable that functionalization of the pyrrole ring in this compound could lead to materials that can selectively detect specific ions or small molecules.
Functional Polymers: Polymerization of derivatives of this compound could lead to novel functional polymers with unique properties. For example, polymers with this repeating unit could be explored for applications in gas separation membranes, coatings, or as ligands for catalysis.
Q & A
Q. What synthetic strategies are recommended for the preparation of 2-chloro-5-(1H-pyrrol-1-ylmethyl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the chloromethyl group at the 5-position of pyridine can react with pyrrole derivatives under basic conditions. Optimization may include:
- Catalytic Systems : Use of transition metal catalysts (e.g., Pd or Cu) for cross-coupling reactions to attach the pyrrole moiety .
- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity and yield .
- Temperature Control : Reactions performed at 60–80°C to balance reaction rate and side-product formation .
Characterization via LC-MS or GC (≥98% purity) is critical for verifying intermediate steps .
Q. Which analytical techniques are most robust for confirming the structure and purity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., pyrrole methylene protons at δ 4.5–5.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H] at m/z 223.05) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and resolve byproducts .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Key safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of vapors .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can mechanistic studies clarify the reactivity of this compound in halogen-exchange reactions?
- Methodological Answer : Mechanistic insights can be gained via:
Q. What assay designs are effective for evaluating the bioactivity of this compound in enzyme inhibition studies?
- Methodological Answer : Target-specific assays should be employed:
- Enzyme Inhibition : Fluorescence-based assays (e.g., β-glucuronidase inhibition) with IC determination via dose-response curves .
- Cellular Uptake : Radiolabeled (C) compound to track intracellular accumulation in cell lines .
- Docking Studies : Molecular docking (AutoDock Vina) to predict binding affinities to active sites (e.g., kinases or GPCRs) .
Q. How can computational models predict the metabolic stability and toxicity of this compound?
- Methodological Answer : Use in silico tools for ADMET profiling:
- Metabolic Stability : Cytochrome P450 metabolism prediction via software like Schrödinger’s QikProp .
- Toxicity Screening : Leverage platforms like ProTox-II to assess hepatotoxicity or mutagenicity .
- QSAR Models : Quantitative Structure-Activity Relationship analysis to correlate substituents with observed toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
